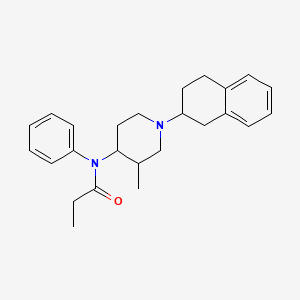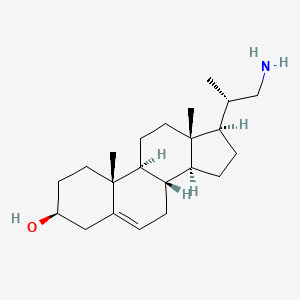
2,4,7-Trihydroxypteridine
Vue d'ensemble
Description
2,4,7-Trihydroxypteridine is a member of the class of pteridines. It is a pteridine in which the hydrogens at positions 2, 4, and 7 have been replaced by hydroxy groups . It is also known as 7-Hydroxylumazine .
Synthesis Analysis
The synthesis of 2,4,7-Trihydroxypteridine involves a series of chemical reactions. One method involves the photolysis of d, d, 7-Trihydroxypteridine. The purified 2,4,7-trihydroxypteridine is irradiated in a quartz Erlenmeyer flask held about 1 inch above an ultraviolet source . Another method involves the hydrogenation of 6-amino-5-nitro-so-2,4(1H,3H)-pyrimidinedione in deaerated water containing sodium hydroxide over a Raney nickel catalyst .Molecular Structure Analysis
The molecular structure of 2,4,7-Trihydroxypteridine is represented by the formula C6H4N4O3 . The InChI representation is InChI=1S/C6H4N4O3/c11-2-1-7-3-4 (8-2)9-6 (13)10-5 (3)12/h1H, (H3,8,9,10,11,12,13) .Chemical Reactions Analysis
The chemical reactions involving 2,4,7-Trihydroxypteridine are complex. One reaction involves the photolysis of 2,4,7-Trihydroxypteridine, which can produce glyoxylic acid from carbon atoms 6 and 7 in pteridines .Applications De Recherche Scientifique
Degradation and Photolysis Studies : 2,4,7-Trihydroxypteridine can be derived from folic acid and other naturally occurring pteridines. It is used in studies focusing on the chemical degradation and photolysis of pteridines, providing insights into the biosynthetic origins of carbon atoms in these compounds (Shaw, Baugh, & Krumdieck, 1966).
Metabolism in Mice : Research on the metabolism of hydroxy-, mercapto-, and amino-pteridines in mice revealed that certain pteridines are converted to 2,4,7-Trihydroxypteridine. This study contributes to understanding the metabolic pathways and potential toxicity of pteridines (Knipe & McCormack, 1977).
Enzymatic Oxidation Studies : Studies on the oxidation of pteridines by mammalian xanthine oxidase identified 2,4,7-Trihydroxypteridine as a common end-product. This research is significant for understanding the enzymatic processes involving pteridines (Bergmann & Kwietny, 1958).
Diuretic Studies : 2,4,7-Trihydroxypteridine is structurally related to triamterene, a diuretic drug. Research in this area focuses on the metabolism and pharmacological effects of triamterene and its metabolites, contributing to our understanding of diuretic action and kidney function (Ginsberg, Saad, & Gabuzda, 1964).
Tetrahydrobiopterin Studies : Tetrahydrobiopterin, a derivative of pteridine, plays a crucial role in various biological processes, including neurotransmitter formation and immune response. Understanding its biosynthesis and pharmacological effects is essential for addressing diseases like phenylketonuria and Parkinson's disease (Werner-Felmayer, Golderer, & Werner, 2002).
Antimalarial and Antitumor Agents : Research on new 6,7-disubstituted pteridines, including 2,4,7-Trihydroxypteridine derivatives, investigates their potential as antimalarial and antitumor agents. This research is significant for developing new therapeutic strategies (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Cancer Diagnostics : The detection of pteridines, including 2,4,7-Trihydroxypteridine, in urine has been explored as a potential method for noninvasive cancer diagnostics. This research holds promise for early cancer detection (Ma & Burton, 2013).
Propriétés
IUPAC Name |
1,8-dihydropteridine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-2-1-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVUYVOMXUKYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180440 | |
| Record name | Violapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trihydroxypteridine | |
CAS RN |
2577-38-0 | |
| Record name | Violapterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Violapterin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Violapterin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYLUMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H368N1B88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



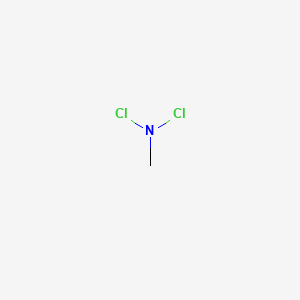
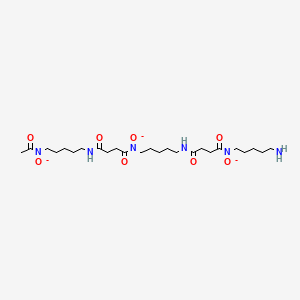



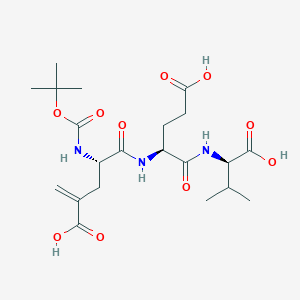
![(4r,7r,7Ar,9ar)-4-hydroxy-4-(hydroxymethyl)-6,7-dimethyl-3-oxo-1,3,4,7,7a,9a-hexahydropentaleno[1,6a-c]pyran-9-carboxylic acid](/img/structure/B1201658.png)


